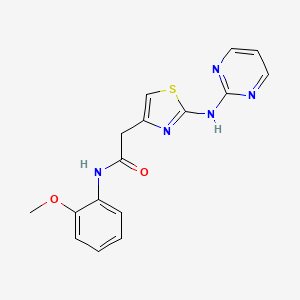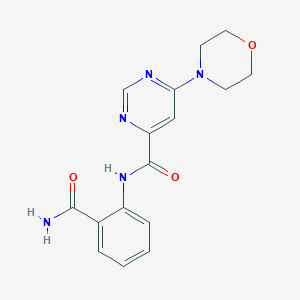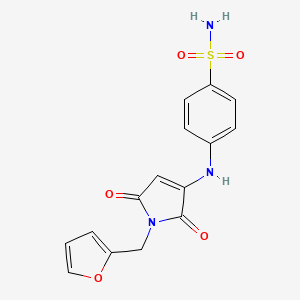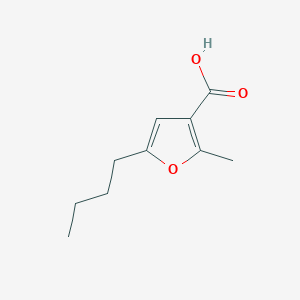![molecular formula C16H12N4OS2 B2758047 5-methoxy-N-(4-(pyridin-2-yl)thiazol-2-yl)benzo[d]thiazol-2-amine CAS No. 878061-38-2](/img/structure/B2758047.png)
5-methoxy-N-(4-(pyridin-2-yl)thiazol-2-yl)benzo[d]thiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-methoxy-N-(4-(pyridin-2-yl)thiazol-2-yl)benzo[d]thiazol-2-amine is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound has been found to have a variety of biochemical and physiological effects, and its mechanism of action has been investigated in detail. In
Applications De Recherche Scientifique
Structural Characterization and Protonation Sites
The structural characterization and analysis of protonation sites in related compounds have been explored through the synthesis of mono-hydrobromide salts of N,4-diheteroaryl 2-aminothiazoles. These studies provide insights into molecular conformations, protonation sites, and distinct intermolecular hydrogen bonding patterns. Such detailed structural analysis contributes to understanding the interactions and stability of 5-methoxy-N-(4-(pyridin-2-yl)thiazol-2-yl)benzo[d]thiazol-2-amine analogs in various conditions (Böck et al., 2021).
Tautomerism and Crystal Structure Reevaluation
Research on tautomerism and crystal structure reevaluation has been significant for compounds similar to this compound. The reassignment of crystal structures for 2-amino-1,3-thiazolidin-4-one derivatives provides valuable insights into the stability, structure, and potential reactivity of these compounds, enhancing our understanding of their chemical behavior and applications in scientific research (Gzella et al., 2014).
Antifungal Effects of Heterocyclic Compounds
The investigation into the antifungal effects of certain derivatives highlights the potential of this compound related compounds in developing new antifungal agents. Synthesized derivatives have shown significant biological activity against fungi like Aspergillus terreus and Aspergillus niger, suggesting their potential application in combating fungal infections (Jafar et al., 2017).
Synthesis and Biological Activity Studies
Further studies on the synthesis and characterization of related compounds, including their biological activity against various microorganisms, underline the versatile applications of this compound analogs in medicinal chemistry and pharmaceutical research. These compounds exhibit varied and significant activities, demonstrating their potential as leads for developing new therapeutic agents (Uma et al., 2017).
Isoxazole Derivatives and Cancer Cell Line Activity
Isoxazole derivatives of compounds structurally related to this compound have been synthesized and evaluated for their cytotoxicity against various cancer cell lines. Studies indicate that these derivatives exhibit promising anti-cancer activity, especially against the Colo205 cell line, through mechanisms involving p53 activation and mitochondrial-dependent pathways. This suggests the potential of these compounds in cancer therapy, highlighting the importance of structural modification for enhancing biological activity (Kumbhare et al., 2014).
Mécanisme D'action
Target of Action
GNF-Pf-2652, also known as 5-methoxy-N-(4-(pyridin-2-yl)thiazol-2-yl)benzo[d]thiazol-2-amine or 5-methoxy-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazol-2-amine, primarily targets the PfMFR3 . PfMFR3 is an orphan apicomplexan transporter predicted to encode a member of the major facilitator superfamily (MFS) .
Mode of Action
The compound interacts with its target, PfMFR3, and inhibits its function . This interaction leads to decreased sensitivity to MMV085203 and GNF-Pf-3600 as well as other compounds that have a mitochondrial mechanism of action .
Biochemical Pathways
The affected pathway involves the mitochondrial transport system . The inhibition of PfMFR3 disrupts this pathway, leading to decreased sensitivity to certain antimalarial compounds . The downstream effects include potential resistance to clinically relevant antimalarials that target the mitochondria .
Pharmacokinetics
The compound’s interaction with pfmfr3 suggests that it may have good bioavailability to reach its target in the mitochondria .
Result of Action
The molecular effect of GNF-Pf-2652’s action is the inhibition of PfMFR3, leading to decreased sensitivity to certain antimalarial compounds . On a cellular level, this could potentially lead to resistance against certain antimalarial drugs .
Propriétés
IUPAC Name |
5-methoxy-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)-1,3-benzothiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4OS2/c1-21-10-5-6-14-12(8-10)18-16(23-14)20-15-19-13(9-22-15)11-4-2-3-7-17-11/h2-9H,1H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTYLNWUKUKGOKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)SC(=N2)NC3=NC(=CS3)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Furan-2-yl-[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2757967.png)

![3-methyl-N-[5-methyl-2-(4-phenylpiperazine-1-carbonyl)-1H-indol-3-yl]benzamide](/img/structure/B2757969.png)



![2'-(Benzo[d][1,3]dioxol-5-ylcarbamoyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B2757975.png)
![N-(3-chlorophenyl)-N-[(5-chloro-1,2,3-thiadiazol-4-yl)methyl]amine](/img/structure/B2757979.png)


![N-(3,4-dichlorophenyl)-2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2757983.png)

